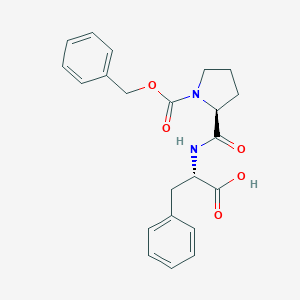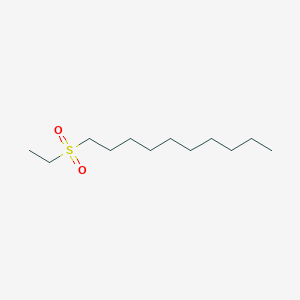
1-(Ethanesulfonyl)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethanesulfonyl)decane, also known as ES-10, is a synthetic organic compound that has been extensively studied for its potential use in scientific research. It is a highly versatile molecule that can be used in a variety of applications, including the synthesis of novel compounds, the study of biochemical and physiological effects, and the development of new drugs and therapies.
Mechanism Of Action
The mechanism of action of 1-(Ethanesulfonyl)decane is not fully understood, but it is believed to involve the inhibition of certain enzymes and other biological processes. This makes it a valuable tool for studying the mechanisms of action of various compounds and developing new drugs and therapies.
Biochemical And Physiological Effects
1-(Ethanesulfonyl)decane has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of neurotransmitter activity. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(Ethanesulfonyl)decane is its versatility, which allows it to be used in a wide range of scientific research applications. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research involving 1-(Ethanesulfonyl)decane. One area of interest is the development of new drugs and therapies based on its biochemical and physiological effects. Another area of research is the study of its mechanism of action and its potential use as a tool for studying other compounds and biological processes. Additionally, there is potential for the development of new synthetic methods for 1-(Ethanesulfonyl)decane and related compounds, which could lead to the discovery of novel compounds with useful properties.
Synthesis Methods
The synthesis of 1-(Ethanesulfonyl)decane involves the reaction of decylmagnesium bromide with ethanesulfonyl chloride in the presence of a catalyst. This process can be carried out in a laboratory setting using standard equipment and techniques, making it a relatively straightforward procedure.
Scientific Research Applications
1-(Ethanesulfonyl)decane has been used in a wide range of scientific research applications, including the synthesis of novel compounds for drug discovery and development. It has also been used to study the biochemical and physiological effects of various compounds, including hormones, enzymes, and neurotransmitters.
properties
CAS RN |
18287-90-6 |
|---|---|
Product Name |
1-(Ethanesulfonyl)decane |
Molecular Formula |
C12H26O2S |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
1-ethylsulfonyldecane |
InChI |
InChI=1S/C12H26O2S/c1-3-5-6-7-8-9-10-11-12-15(13,14)4-2/h3-12H2,1-2H3 |
InChI Key |
ZYTIEPJEHPBYBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCS(=O)(=O)CC |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)CC |
synonyms |
1-(Ethylsulfonyl)decane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



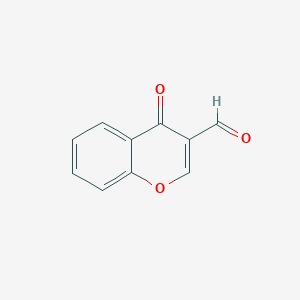
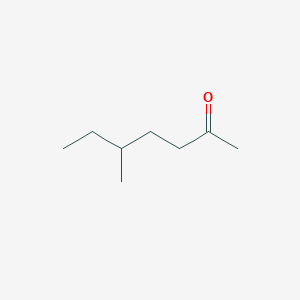
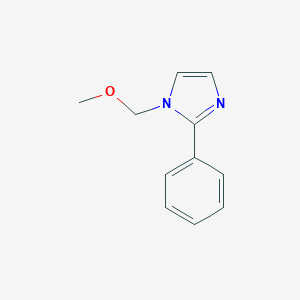
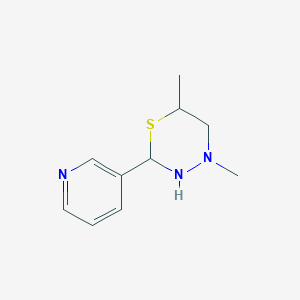
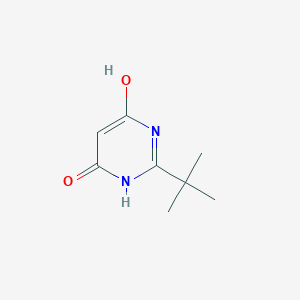
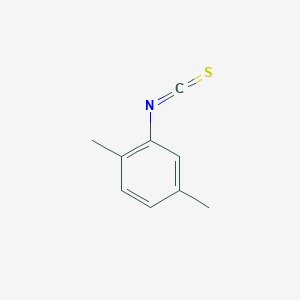
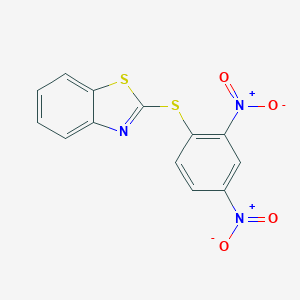
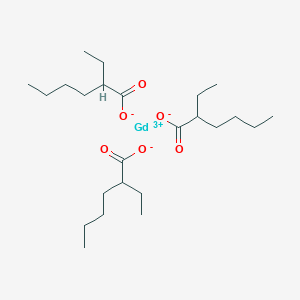
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)
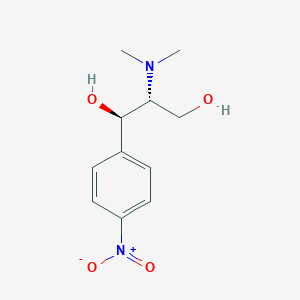
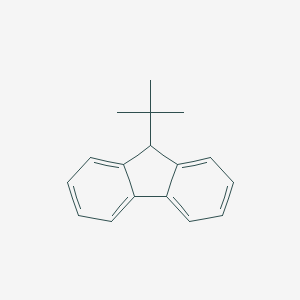
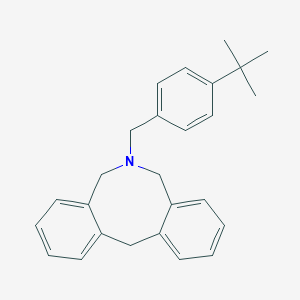
![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)
